(4R)-4-(2-bromoethyl)-2,2-dimethyl-1,3-dioxolane
CAS No.:
Cat. No.: VC18104512
Molecular Formula: C7H13BrO2
Molecular Weight: 209.08 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H13BrO2 |
|---|---|
| Molecular Weight | 209.08 g/mol |
| IUPAC Name | (4R)-4-(2-bromoethyl)-2,2-dimethyl-1,3-dioxolane |
| Standard InChI | InChI=1S/C7H13BrO2/c1-7(2)9-5-6(10-7)3-4-8/h6H,3-5H2,1-2H3/t6-/m1/s1 |
| Standard InChI Key | SCINDQADIBQHKD-ZCFIWIBFSA-N |
| Isomeric SMILES | CC1(OC[C@H](O1)CCBr)C |
| Canonical SMILES | CC1(OCC(O1)CCBr)C |
Introduction
Structural Characteristics
(4R)-4-(2-Bromoethyl)-2,3-dioxolane belongs to the dioxolane family, characterized by a five-membered ring containing two oxygen atoms at positions 1 and 3. The 4R configuration denotes the chiral center at carbon 4, to which a 2-bromoethyl group is attached. The 2,2-dimethyl substituents confer steric stability to the ring structure.
Molecular Formula: C₇H₁₃BrO₂
Molecular Weight: 209.081 g/mol
Exact Mass: 208.010 g/mol
PSA (Polar Surface Area): 18.46 Ų
LogP (Octanol-Water Partition Coefficient): 1.922
The compound’s stereochemistry significantly influences its reactivity. The R-configuration at C4 affects its interaction with chiral catalysts and biological targets, making it a critical factor in enantioselective synthesis .
Synthesis Methods
The synthesis of (4R)-4-(2-bromoethyl)-2,2-dimethyl-1,3-dioxolane involves multistep organic reactions. A common approach utilizes acetalization followed by bromination:
Acetalization of Carbonyl Precursors
The dioxolane ring is formed via acid-catalyzed reaction between a diol (e.g., 2,2-dimethyl-1,3-propanediol) and a carbonyl compound (e.g., ethyl glyoxylate). This step establishes the 1,3-dioxolane scaffold with dimethyl substituents .
Physicochemical Properties
The compound’s physical properties are derived from its molecular structure:
| Property | Value |
|---|---|
| Boiling Point | Not reported |
| Melting Point | Not reported |
| Density | Not reported |
| Solubility | Likely soluble in organic solvents (e.g., DCM, THF) |
The bromoethyl group enhances electrophilicity, making the compound reactive in alkylation and cross-coupling reactions. The dioxolane ring’s rigidity improves thermal stability compared to acyclic ethers .
Reactivity and Chemical Behavior
Nucleophilic Substitution
The bromine atom serves as a leaving group, enabling SN2 reactions with nucleophiles (e.g., amines, thiols). For instance:
Ring-Opening Reactions
Under acidic conditions, the dioxolane ring undergoes hydrolysis to regenerate the diol and carbonyl precursor. This reversibility is exploited in protective group strategies .
Comparison with Analogous Compounds
| Compound | Key Differences |
|---|---|
| 2,2-Dimethyl-1,3-dioxolane | Lacks the bromoethyl substituent |
| (4S)-4-(2-Bromoethyl)-2,2-dimethyl-1,3-dioxolane | Enantiomeric configuration (4S vs. 4R) |
| 4-(2-Chloroethyl)-2,2-dimethyl-1,3-dioxolane | Chlorine substituent instead of bromine |
The 4R configuration and bromine’s higher leaving group ability distinguish this compound from analogues .
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